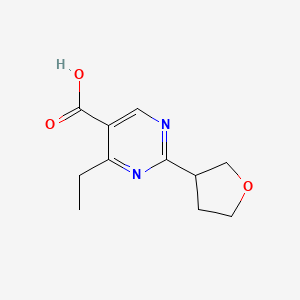

4-Ethyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group at the 4-position and a tetrahydrofuran ring at the 2-position The carboxylic acid group is located at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the ethyl and tetrahydrofuran substituents. The carboxylic acid group is then introduced through oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group at the 5-position undergoes nucleophilic acyl substitution under standard conditions. Key reactions include:

These reactions are critical for modifying solubility and biological activity. The ethyl ester derivative is particularly useful in synthetic intermediates .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:

LiAlH₄ is preferred for complete reduction, though solvent choice (ether vs. THF) impacts side reactions .

Ring-Opening and Functionalization

The tetrahydrofuran (THF) ring undergoes acid-catalyzed ring-opening:

Reaction Pathway :

-

Protonation : Concentrated HCl or H₂SO₄ at 80–100°C.

-

Nucleophilic Attack : Water or alcohols open the THF ring, forming diol or ether derivatives.

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes substitution at the 4- and 6-positions:

Nitrated derivatives show enhanced reactivity in Suzuki-Miyaura couplings .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

| Reaction Type | Catalysts | Substrates | Product Utility |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives for drug discovery |

| Buchwald-Hartwig | Pd₂(dba)₃, BINAP | Amines | Amino-pyrimidine hybrids |

Example: Reaction with 1,2,3,4-tetrahydroisoquinoline yields kinase inhibitor precursors .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

| Conditions | Product | Biological Relevance |

|---|---|---|

| POCl₃, 110°C | Pyrimido[4,5-d]pyrimidine | EGFR inhibition |

| DMF-DMA, AcOH | 1,3-Thiazolidin-4-one derivatives | Antimicrobial agents |

Cyclization with diethoxymethyl acetate improves yield compared to triethyl orthoformate .

pH-Dependent Reactivity

The carboxylic acid group’s ionization state (pKa ≈ 3.8) dictates reactivity:

| pH Range | Dominant Form | Reactivity |

|---|---|---|

| < 2 | Protonated (–COOH) | Electrophilic substitution favored |

| 4–8 | Deprotonated (–COO⁻) | Nucleophilic acyl substitution inhibited |

Scientific Research Applications

Based on the search results, here's what is known about the applications of 4-Ethyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid:

Overview

this compound is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It belongs to the class of heterocyclic building blocks and is available for sale as a research chemical .

Properties

- CAS No. The CAS number for this compound is 1468608-72-1 .

- Purity: Typically, the purity is around 98% .

Potential Applications

While the provided search results do not offer explicit applications of this compound, they do provide some context clues:

- Research and Development: The compound is intended for research and development purposes .

- Heterocyclic Building Block: It can be used as a building block in the synthesis of more complex heterocyclic compounds .

- Potential DGAT2 Inhibitor: Pyrimidine-5-carboxamide derivatives, which share a structural similarity, have been investigated as diacylglycerol acyltransferase 2 (DGAT2) inhibitors . Therefore, this compound might be explored in similar contexts.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

- 4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid

- 4-Ethyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxamide

Uniqueness

The uniqueness of 4-Ethyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid lies in its specific combination of substituents, which can confer distinct chemical and biological properties

Biological Activity

4-Ethyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid (CAS No. 1468608-72-1) is a heterocyclic compound with potential biological significance. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

The structure features a pyrimidine ring substituted with a tetrahydrofuran moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Properties : Pyrimidine derivatives have been shown to inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated IC₅₀ values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells .

- Antiviral Activity : Certain pyrimidine derivatives have been studied for their antiviral properties, particularly against RNA viruses.

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, including those involved in nucleotide metabolism .

Case Studies and Research Findings

- Anticancer Efficacy : In a study evaluating pyrimidine derivatives, compounds similar to this compound exhibited significant growth inhibition in cancer cell lines, with selectivity indices indicating lower toxicity to normal cells compared to cancerous ones .

- Metabolism and Toxicity : A study reported that related compounds did not show acute toxicity in animal models at concentrations up to 2000 mg/kg, suggesting a favorable safety profile .

- Pharmacokinetics : The pharmacokinetic profile of similar compounds indicated moderate clearance rates and oral bioavailability, which are critical for therapeutic applications .

Comparative Table of Biological Activities

| Compound Name | IC₅₀ (μM) | Activity Type | Notes |

|---|---|---|---|

| This compound | TBD | Anticancer | Potential for selective toxicity |

| Similar Pyrimidine Derivative A | 0.87 - 12.91 | Anticancer | Effective against MCF-7 cells |

| Similar Pyrimidine Derivative B | TBD | Antiviral | Active against RNA viruses |

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

4-ethyl-2-(oxolan-3-yl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H14N2O3/c1-2-9-8(11(14)15)5-12-10(13-9)7-3-4-16-6-7/h5,7H,2-4,6H2,1H3,(H,14,15) |

InChI Key |

RYSRFKIZEQPGFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NC=C1C(=O)O)C2CCOC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.